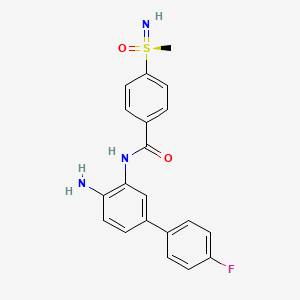

(S)-TNG260

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18FN3O2S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide |

InChI |

InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m0/s1 |

InChI Key |

JPFMYSJUFUEHBI-MHZLTWQESA-N |

Isomeric SMILES |

C[S@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The CoREST Complex: A Pivotal Regulator of Tumor Immune Evasion

An In-depth Technical Guide for Researchers and Drug Development Professionals

The CoREST (Corepressor for RE1-Silencing Transcription factor) complex has emerged as a critical epigenetic regulator in cancer biology, with a burgeoning role in orchestrating the tumor's ability to evade the host immune system. This guide provides a comprehensive technical overview of the CoREST complex, its molecular functions, and its intricate involvement in tumor immunology, tailored for researchers, scientists, and professionals in drug development.

Introduction to the CoREST Complex

The CoREST complex is a multi-protein assembly that primarily functions as a transcriptional co-repressor, modifying chromatin to create a repressive state at target gene loci.[1] Its canonical role involves the regulation of neuronal gene expression, but it is now evident that its functions are far more widespread, with significant implications in various cancers.[2][3]

Core Components and Enzymatic Activity:

The core of the CoREST complex consists of three main proteins:

-

RCOR1 (CoREST1), RCOR2 (CoREST2), or RCOR3 (CoREST3): These are scaffolding proteins that provide the structural backbone for the complex.[1]

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): An enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark typically associated with active transcription.[1]

-

Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2): These enzymes remove acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression.[1]

This unique composition endows the CoREST complex with dual enzymatic capabilities, allowing it to synergistically repress gene expression by erasing both activating histone methylation and acetylation marks.[1]

The CoREST Complex in Cancer

Dysregulation of the CoREST complex is a common feature in a multitude of cancers, including melanoma, breast cancer, prostate cancer, and non-small cell lung cancer (NSCLC).[4][5] Its oncogenic roles are multifaceted, ranging from promoting cell proliferation and survival to facilitating therapy resistance.[3][4] A key mechanism of its pro-tumorigenic activity is its ability to stabilize the MYC oncoprotein, a critical driver in over 50% of human cancers. The CoREST complex, primarily through HDAC1/2, deacetylates and protects MYC from proteasomal degradation, thereby sustaining its oncogenic functions.[3]

Role of the CoREST Complex in Tumor Immune Evasion

A growing body of evidence implicates the CoREST complex as a central player in the intricate dance between cancer cells and the immune system. Its repressive functions are co-opted by tumors to create an immunosuppressive microenvironment and evade immune destruction.

Regulation of Immune Checkpoints and Antigen Presentation

The CoREST complex can directly repress the expression of genes involved in the antigen presentation machinery, such as MHC class I molecules. By doing so, it reduces the visibility of tumor cells to cytotoxic T lymphocytes (CTLs). Furthermore, inhibition of the CoREST complex has been shown to upregulate the expression of immune-stimulatory cytokines and chemokines, which are crucial for attracting and activating anti-tumor immune cells.[6]

Modulation of Regulatory T Cells (Tregs)

Foxp3+ regulatory T cells (Tregs) are critical for maintaining immune homeostasis, but they are often co-opted by tumors to suppress anti-tumor immunity. The CoREST complex has been found to be physically associated with Foxp3, the master transcriptional regulator of Tregs.[7] Deletion or inhibition of the CoREST complex component Rcor1 in Tregs leads to their dysfunction, characterized by the production of pro-inflammatory cytokines like IL-2 and IFN-γ, and a reduced ability to suppress effector T cell responses. This ultimately enhances anti-tumor immunity.[7]

Sensitization to Immune Checkpoint Blockade

Loss-of-function mutations in the tumor suppressor gene STK11 are a major cause of resistance to immune checkpoint blockade (ICB) in NSCLC.[8][9] In vivo CRISPR screens have identified HDAC1, a core component of the CoREST complex, as a key vulnerability in these tumors.[8][9] Pharmacological inhibition of the CoREST complex with selective inhibitors like TNG260 can reverse this resistance.[6][8] TNG260 treatment in STK11-deficient models leads to the upregulation of immunomodulatory genes, decreased numbers of intratumoral Tregs, and profound tumor regressions when combined with anti-PD-1 therapy.[6]

Generation of Neoantigens through Alternative Splicing

Recent groundbreaking research has unveiled a novel mechanism by which CoREST complex inhibition enhances tumor immunogenicity. The CoREST complex interacts with RNA splicing factors, and its inhibition with the dual LSD1/HDAC inhibitor "corin" leads to widespread changes in pre-mRNA splicing.[10] This altered splicing generates thousands of novel neopeptides, termed "splice-neoantigens," which can be presented on MHC molecules and recognized by T cells, thereby transforming immunologically "cold" tumors into "hot" ones that are responsive to immunotherapy.[10]

Therapeutic Targeting of the CoREST Complex

The pivotal role of the CoREST complex in tumor progression and immune evasion has made it an attractive target for cancer therapy. Several small molecule inhibitors have been developed, with some showing promising preclinical and early clinical activity.

Quantitative Data on CoREST Inhibitors:

| Inhibitor | Target(s) | Cancer Type(s) | IC50 | Key Findings | Reference(s) |

| Corin (JKD-1-51) | LSD1 and HDAC1/2 | Melanoma, Malignant Peripheral Nerve Sheath Tumors | LSD1: 0.17 ± 0.03 µM; HDAC1: 0.10 ± 0.06 µM | Induces apoptosis, inhibits proliferation and invasion, promotes neoantigen expression, and enhances response to ICB. | [10][11][12] |

| TNG260 | CoREST complex (HDAC1-selective) | STK11-mutant NSCLC | 5 nM (for CoREST complex) | Reverses resistance to anti-PD-1 therapy, leads to complete tumor regression in preclinical models, and increases intratumoral CD8+ T cells in patients. | [6][8][13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the CoREST complex in tumor immune evasion.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as components of the CoREST complex or transcription factors it interacts with.

Protocol:

-

Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The fixation time is crucial and needs to be optimized (e.g., 8 minutes for histone marks, 10-15 minutes for transcription factors).[14]

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.[15]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., RCOR1, LSD1, or HDAC1). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[16]

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.[16]

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[16]

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.[17]

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment, representing the binding sites of the target protein.[17]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions and can confirm the association of the CoREST complex with other proteins, such as transcription factors or components of the immune machinery.

Protocol:

-

Cell Lysis: Cells are lysed using a gentle lysis buffer that preserves protein-protein interactions (e.g., containing non-ionic detergents like NP-40).[18][19]

-

Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.[20]

-

Immunoprecipitation: A specific antibody against the "bait" protein (e.g., a CoREST complex component) is added to the lysate and incubated to form antibody-protein complexes.[2]

-

Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.[2]

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[20]

-

Elution: The bound proteins (the "bait" and its interacting partners, the "prey") are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[2]

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the expected interacting proteins. Alternatively, the entire complex can be analyzed by mass spectrometry to identify novel interaction partners.[18]

In Vivo CRISPR Screen for Immune Evasion Genes

In vivo CRISPR screens are a powerful tool to identify genes that, when knocked out, sensitize tumor cells to immune-mediated killing.

Protocol:

-

sgRNA Library Design and Lentiviral Production: A pooled library of single-guide RNAs (sgRNAs) targeting a set of genes (e.g., the entire genome or a focused library of epigenetic regulators) is designed and cloned into a lentiviral vector.[21]

-

Tumor Cell Transduction: Cas9-expressing tumor cells are transduced with the sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.[22]

-

Tumor Implantation: The transduced tumor cells are implanted into syngeneic mice.[21]

-

Immune Checkpoint Blockade Treatment: Once the tumors are established, the mice are treated with an immune checkpoint inhibitor (e.g., anti-PD-1).[23]

-

Tumor Harvesting and Genomic DNA Extraction: Tumors that regress or are controlled by the immunotherapy are harvested, and genomic DNA is extracted.[22]

-

sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and sequenced. The abundance of each sgRNA in the treated tumors is compared to its abundance in the initial cell population or in untreated tumors. sgRNAs that are enriched in the treated tumors correspond to genes whose knockout sensitizes the tumor to immunotherapy.[23]

Visualizing CoREST Complex Pathways and Workflows

Signaling Pathways

Caption: CoREST complex signaling in tumor immune evasion.

Experimental Workflows

Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Conclusion

The CoREST complex stands as a formidable gatekeeper of the tumor's epigenetic landscape, wielding its repressive power to silence genes that would otherwise alert and activate the immune system. Its multifaceted roles in suppressing antigen presentation, maintaining Treg function, and driving resistance to immunotherapy highlight its significance as a high-value therapeutic target. The development of specific CoREST complex inhibitors holds immense promise for novel cancer treatment strategies, particularly in combination with immune checkpoint blockade, to awaken the immune system and overcome tumor immune evasion. Further research into the intricate mechanisms governed by the CoREST complex will undoubtedly unveil new avenues for therapeutic intervention and improve outcomes for cancer patients.

References

- 1. CoREST in pieces: Dismantling the CoREST complex for cancer therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The CoREST repressor complex mediates phenotype switching and therapy resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grantome.com [grantome.com]

- 6. tangotx.com [tangotx.com]

- 7. Inhibiting the coregulator CoREST impairs Foxp3+ Treg function and promotes antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tangotx.com [tangotx.com]

- 9. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CoREST Complex Inhibition Alters RNA Splicing to Promote Neoantigen Expression and Enhance Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The CoREST complex is a therapeutic vulnerability in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vivo CRISPR screens reveal the landscape of immune evasion pathways across cancer — Olink® [olink.com]

The Impact of (S)-TNG260 on Histone Acetylation in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-TNG260, a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, is emerging as a promising therapeutic agent in oncology. This technical guide delves into the core mechanism of this compound, focusing on its direct impact on histone acetylation in cancer cells. By selectively targeting the histone deacetylase 1 (HDAC1) subunit within the CoREST complex, this compound effectively increases histone acetylation, leading to chromatin remodeling and altered gene expression. This guide provides a comprehensive summary of the available data, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The acetylation of lysine residues on histone tails, a modification dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally associated with a more open chromatin state and transcriptional activation. In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of oncogenic transcriptional programs.

This compound is a first-in-class, orally bioavailable inhibitor that demonstrates high selectivity for the CoREST complex, which plays a significant role in gene silencing.[1][2] Unlike pan-HDAC inhibitors, the selectivity of this compound for the CoREST-HDAC1 complex offers the potential for a more targeted therapeutic effect with an improved safety profile.[2][3] This document outlines the current understanding of how this compound modulates histone acetylation in cancer cells, providing a technical resource for researchers in the field.

Mechanism of Action: this compound and the CoREST Complex

The CoREST complex is a multi-protein assembly that includes HDAC1, LSD1 (Lysine-Specific Demethylase 1), and the scaffold protein RCOR1. This complex is recruited to specific genomic loci by transcription factors, where it mediates transcriptional repression through histone deacetylation and demethylation.

This compound directly binds to and inhibits the catalytic activity of HDAC1 within the CoREST complex.[1] This inhibition prevents the removal of acetyl groups from histone tails, leading to an accumulation of acetylated histones at target gene loci.[1][3] The increased histone acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a more relaxed chromatin structure, facilitating the access of transcriptional machinery and leading to the expression of previously silenced genes.[4]

Data Presentation: Effects of this compound on Histone Acetylation

Treatment of cancer cells with this compound leads to a measurable increase in histone acetylation. The following tables summarize the qualitative and quantitative findings from preclinical and clinical studies.

| Cell Line / Model | Treatment | Histone Mark | Method | Observed Effect | Reference |

| STK11-mutant cancer cells | TNG260 | H3K9ac | ChIP-sequencing | Increased H3K9 acetylation at immune-regulatory gene loci. | [4] |

| Mouse MC38 tumors | TNG260 (various doses) | Acetyl-H3K9 | Western Blot | Dose-dependent increase in acetylation of histone H3 at lysine 9. | [3] |

| STK11-deficient tumors (in vivo) | TNG260 + anti-PD-1 | Acetyl-H3K9 | ChIP-sequencing | Significantly increased acetyl-H3K9 in a larger number of genomic regions compared to control. | [5] |

| Patient tumors (STK11-mutant) | TNG260 (80mg and 120mg) | Acetyl-H4K5 | Mass Spectrometry | Increased acetylation of histone H4 at lysine 5. | [5] |

| Treg cells | TNG260 (1µM) | General Histone Acetylation | Not Specified | Increased histone acetylation. | [3] |

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol outlines the general steps for assessing global changes in histone acetylation in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

2. Histone Extraction (Acid Extraction Method):

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.

-

Pellet the nuclei by centrifugation and resuspend in 0.2 N HCl.

-

Incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge to remove debris and precipitate histones from the supernatant using trichloroacetic acid.

-

Wash the histone pellet with ice-cold acetone and air dry. Resuspend in ultrapure water.

3. Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling.

-

Load equal amounts of protein (15-30 µg) onto a 15% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[6]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[7][8]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

5. Quantification:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone band to the total histone loading control.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol provides a general workflow for identifying genomic regions with altered histone acetylation following this compound treatment.

1. Cell Treatment and Cross-linking:

-

Treat cultured cancer cells with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9).

-

Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification and Library Preparation:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA fragments.

6. Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment for the specific histone acetylation mark.

-

Compare the enrichment profiles between this compound-treated and control samples to identify differentially acetylated regions.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound on histone acetylation.

Experimental Workflow Diagram

Caption: Workflow for assessing histone acetylation changes.

Conclusion

This compound represents a targeted approach to epigenetic modulation in cancer therapy. Its selective inhibition of the CoREST-HDAC1 complex leads to a significant increase in histone acetylation, thereby reactivating the expression of silenced genes, including those involved in anti-tumor immunity.[4][10] The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other CoREST inhibitors. Further quantitative analysis of histone acetylation changes at specific gene promoters will be crucial in fully elucidating the therapeutic potential of this novel class of epigenetic drugs.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tangotx.com [tangotx.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 7. Histone western blot protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-TNG260: A Preclinical In-Depth Analysis of a Novel CoREST Inhibitor for Overcoming Immunotherapy Resistance in STK11-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for (S)-TNG260, a first-in-class, selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex. The data herein demonstrates the potential of TNG260 to reverse the immune evasion phenotype driven by loss-of-function mutations in the STK11 tumor suppressor gene, thereby sensitizing tumors to anti-PD-1 immunotherapy.

Executive Summary

Loss-of-function mutations in STK11 are prevalent in various cancers, including approximately 15% of non-small cell lung cancers (NSCLC), and are associated with resistance to immune checkpoint inhibitors.[1][2] Preclinical research has identified the inhibition of the CoREST complex as a promising strategy to overcome this resistance. TNG260 is a potent and selective small molecule inhibitor of the CoREST complex.[3][4] In preclinical models of STK11-deficient cancers, TNG260 has been shown to remodel the tumor microenvironment, increase the expression of immunomodulatory genes, and promote an anti-tumor immune response when combined with anti-PD-1 therapy.[3][5] These findings have paved the way for clinical investigation of TNG260 in combination with pembrolizumab in patients with STK11-mutated advanced solid tumors.[4][6]

Mechanism of Action: Reversing Immune Evasion in STK11-Mutant Tumors

The signaling pathway initiated by the loss of STK11 function leads to an immune-suppressive tumor microenvironment, rendering tumors resistant to immunotherapy. TNG260 acts by selectively inhibiting the CoREST complex, a key epigenetic regulator. This inhibition leads to a cascade of events that ultimately restores sensitivity to anti-PD-1 therapy.

References

- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tangotx.com [tangotx.com]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

(S)-TNG260: Reshaping the Tumor Microenvironment in STK11-Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – December 8, 2025 – This technical guide provides a comprehensive overview of the novel CoREST™ inhibitor, (S)-TNG260, and its significant impact on the tumor microenvironment (TME) of STK11-mutant cancers. Developed by Tango Therapeutics, this compound is a first-in-class, potent, and selective small molecule designed to reverse immune evasion and sensitize these notoriously treatment-resistant tumors to anti-PD-1 immunotherapy.

Loss-of-function mutations in the STK11 tumor suppressor gene are prevalent in various solid tumors, including approximately 15% of non-small cell lung cancers (NSCLC), and are strongly associated with resistance to immune checkpoint inhibitors.[1][2] this compound targets the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex, a key regulator of gene expression, to fundamentally reprogram the TME from an immune-deserted to an immune-inflamed state.

Mechanism of Action: Reversing Immune Evasion

This compound selectively inhibits the histone deacetylase 1 (HDAC1) subunit within the CoREST complex.[1][2] This targeted inhibition leads to an increase in histone acetylation, a key epigenetic modification that promotes gene transcription. The result is a broad upregulation of immunomodulatory genes within the cancer cells, including those involved in antigen presentation and the production of T-cell-recruiting chemokines such as CXCL9 and CXCL10.[3][4] This transcriptional reprogramming effectively transforms the "cold" or non-immunogenic TME of STK11-mutant tumors into a "hot" or T-cell-inflamed environment, thereby rendering them susceptible to anti-PD-1 therapy.[3][5]

Preclinical Data Summary

In preclinical studies, this compound has demonstrated remarkable efficacy in sensitizing STK11-mutant tumors to anti-PD-1 therapy, leading to durable tumor regressions.

| Parameter | Finding | Source |

| Tumor Growth Inhibition | Combination of TNG260 and anti-PD-1 induced complete or near-complete tumor regressions in STK11-deficient syngeneic and autochthonous mouse models. | [1] |

| Tumor Regression Rate | In an STK11-deficient syngeneic model, the combination of TNG260 and anti-PD-1 induced tumor regressions in 75% of animals. | [3] |

| Immune Cell Infiltration | TNG260 treatment, in combination with anti-PD-1, led to a depletion of regulatory T cells (Tregs) within the TME. | [1] |

| Gene Expression | Treatment with TNG260 resulted in the upregulation of genes involved in antigen presentation and interferon-gamma pathway signaling in STK11-mutant cancer cells. | [3] |

| Cytokine Production | TNG260 treatment led to increased T-cell activity in co-culture with peripheral blood mononuclear cells (PBMCs), as indicated by cytokine profiling. | [3] |

Clinical Development: The NCT05887492 Trial

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492) in combination with pembrolizumab for patients with STK11-mutated advanced solid tumors.[6][7] Early data from this trial have provided promising proof-of-mechanism for TNG260's activity in the clinical setting.

| Parameter | Finding | Source |

| Target Engagement | Paired biopsies from patients treated with TNG260 and pembrolizumab showed increased intratumoral histone acetylation, confirming CoREST target engagement. | [1] |

| PD-L1 Expression | An increase in PD-L1 tumor proportion scores was observed in patient biopsies following treatment. | [1] |

| T-Cell Infiltration | Treatment with the combination therapy resulted in increased T-cell infiltration into the tumor microenvironment. | [1] |

Note: As the NCT05887492 trial is ongoing, quantitative efficacy data such as Objective Response Rate (ORR) and Duration of Response (DOR) are not yet publicly available.

Experimental Protocols

In Vivo CRISPR Screen for Target Identification

An in vivo CRISPR screen was instrumental in identifying HDAC1 as a key target for reversing anti-PD-1 resistance in STK11-mutant tumors.[2] The general workflow for such a screen is as follows:

A representative protocol for an in vivo CRISPR screen can be found in publications such as those by Lane-Reticker et al. (2023).[8][9][10][11]

Multiplex Immunofluorescence for TME Profiling

Multiplex immunofluorescence is a powerful technique used to visualize and quantify multiple immune cell populations within the TME simultaneously. This method was employed to assess the changes in T-cell infiltration in patient biopsies.

Detailed protocols for multiplex immunofluorescence staining of tumor tissue can be found in various publications, including those by Surace et al. (2023) and Binyamin et al. (2021).[12][13]

T-cell Co-culture Assay for Functional Assessment

T-cell co-culture assays are utilized to evaluate the ability of T cells to recognize and kill tumor cells. These assays were used to demonstrate the enhanced T-cell activity following TNG260 treatment.

Protocols for assessing T-cell-mediated tumor cell killing in co-culture systems are well-established and can be found in publications by Dijkstra et al. (2018) and van der Laken et al. (2020).[14][15][16]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for a patient population with a high unmet medical need. By targeting the CoREST complex, this compound effectively remodels the tumor microenvironment of STK11-mutant cancers, overcoming a key mechanism of resistance to immune checkpoint blockade. The ongoing Phase 1/2 clinical trial will provide further insights into the safety and efficacy of this novel agent. The successful development of this compound could pave the way for a new class of epigenetic immunotherapies and offer a much-needed treatment option for patients with STK11-mutant solid tumors.

References

- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]

- 10. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors [cima.cun.es]

- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of an Accurate Automated Multiplex Immunofluorescence Method for Immuno-Profiling Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation of tumor-reactive T cells by co-culture of peripheral blood lymphocytes and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 16. researchgate.net [researchgate.net]

The Role of STK11 Mutations in Anti-PD-1 Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the serine/threonine kinase 11 (STK11) gene, which encodes for the liver kinase B1 (LKB1) protein, are increasingly recognized as a significant mechanism of primary resistance to anti-PD-1/PD-L1 immune checkpoint inhibitors (ICIs) in non-small cell lung cancer (NSCLC) and other solid tumors. Tumors harboring STK11 loss-of-function mutations are often characterized by an immunologically "cold" or inert tumor microenvironment (TME). This phenotype is marked by a lack of T-cell infiltration, reduced or absent PD-L1 expression, and an accumulation of immunosuppressive myeloid cells. These features collectively contribute to a diminished response to therapies designed to reinvigorate an anti-tumor immune response. This technical guide provides an in-depth overview of the molecular mechanisms underlying STK11-mediated ICI resistance, summarizes key clinical data, and details relevant experimental protocols for studying this phenomenon.

Molecular Mechanisms of STK11-Mediated Anti-PD-1 Resistance

The tumor suppressor LKB1 is a master kinase that regulates cellular metabolism, proliferation, and polarity through the activation of AMP-activated protein kinase (AMPK) and other related kinases.[1][2] The loss of LKB1 function due to STK11 mutations disrupts these critical signaling pathways, leading to a cascade of events that culminate in an immunosuppressive TME.

Creation of a "Cold" Tumor Microenvironment

STK11-mutant tumors are frequently described as "cold" tumors, characterized by a paucity of tumor-infiltrating lymphocytes (TILs), particularly CD8+ cytotoxic T-lymphocytes.[1][2] This T-cell exclusion is a key factor in the lack of response to anti-PD-1 therapy, which relies on the presence of pre-existing anti-tumor T-cells.

Downregulation of PD-L1 Expression

A hallmark of STK11-mutant tumors is low or absent PD-L1 expression on tumor cells.[1][3] This is significant because PD-L1 expression is a common biomarker used to predict response to anti-PD-1/PD-L1 therapies. The lack of PD-L1 expression in STK11-mutated cancers further contributes to their non-responsive phenotype.

Altered Cytokine and Chemokine Signaling

Loss of LKB1 function leads to the dysregulation of various cytokine and chemokine signaling pathways. Specifically, STK11-deficient tumors have been shown to upregulate the production of pro-inflammatory and myeloid-attracting cytokines such as G-CSF, CXCL5, and IL-6.[3] This altered cytokine milieu contributes to the recruitment and accumulation of immunosuppressive myeloid cell populations, including neutrophils and myeloid-derived suppressor cells (MDSCs), within the TME.

Modulation of Key Signaling Pathways

STK11 mutations impact several critical intracellular signaling pathways that influence the tumor immune landscape:

-

LKB1-AMPK-mTOR Pathway: LKB1 is a primary activator of AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and metabolism.[1][4] Loss of LKB1 leads to mTOR hyperactivation, which has been linked to immunosuppression.[1]

-

STAT3 Signaling: The increased production of cytokines like IL-6 in STK11-mutant tumors leads to the activation of the STAT3 signaling pathway.[5] Constitutive STAT3 activation in tumor cells and immune cells is a known mechanism of immune evasion.

Clinical Data on STK11 Mutations and Anti-PD-1 Response

A growing body of clinical evidence from retrospective studies and analyses of clinical trial data consistently demonstrates the negative predictive impact of STK11 mutations on the efficacy of anti-PD-1/PD-L1 therapies in NSCLC. This is particularly pronounced in tumors with co-occurring KRAS mutations.

Objective Response Rates (ORR)

Patients with STK11-mutant NSCLC, especially those with KRAS co-mutations, exhibit significantly lower ORRs to anti-PD-1 therapy compared to patients with wild-type STK11.

| Cohort/Study | STK11 Status | KRAS Status | ORR (%) | p-value | Reference |

| Meta-analysis | Mutant | Any | 10.1% | [6] | |

| SU2C Cohort | Mutant | Mutant | 7.4% | <0.001 | [4] |

| Wild-type | Mutant | 35.7% (with TP53 co-mutation) | [4] | ||

| Wild-type | Mutant | 28.6% (K-only) | [4] | ||

| Retrospective Analysis | Mutant | Mutant | 11.6% | [7] | |

| Wild-type | Mutant | 23.8% | [7] |

Progression-Free Survival (PFS)

Progression-free survival is consistently shorter in patients with STK11-mutant tumors treated with immune checkpoint inhibitors.

| Cohort/Study | STK11 Status | KRAS Status | Median PFS (months) | Hazard Ratio (HR) | p-value | Reference |

| Meta-analysis | Mutant | Any | - | 1.49 | [6] | |

| SU2C Cohort | Mutant | Mutant | Shorter | 1.87 | <0.001 | [4] |

| Retrospective Analysis | Mutant | Mutant | 2.0 | 1.46 | [7] | |

| Wild-type | Mutant | 4.8 | [7] |

Overall Survival (OS)

Overall survival is also significantly reduced in patients with STK11 mutations who receive anti-PD-1/PD-L1 therapy.

| Cohort/Study | STK11 Status | KRAS Status | Median OS (months) | Hazard Ratio (HR) | p-value | Reference |

| Meta-analysis | Mutant | Any | - | 1.44 | [6] | |

| SU2C Cohort | Mutant | Mutant | 6.4 | 1.99 | 0.0015 | [4] |

| Wild-type | Mutant | 16.0 (with TP53 co-mutation) | [4] | |||

| Wild-type | Mutant | 16.1 (K-only) | [4] | |||

| Retrospective Analysis | Mutant | Mutant | 6.2 | 1.73 | [7] | |

| Wild-type | Mutant | 17.3 | [7] | |||

| Retrospective Analysis | Mutant | Alone | 11.9 | - | 0.028 | [8] |

| Co-mutant | Mutant | 20.3 | [8] |

Experimental Protocols

Detection of STK11 Mutations by Next-Generation Sequencing (NGS)

Objective: To identify somatic mutations in the STK11 gene from formalin-fixed paraffin-embedded (FFPE) tumor tissue.

Methodology:

-

DNA Extraction:

-

Macro-dissect tumor-rich areas from FFPE slides based on a pathologist's annotation.

-

Extract genomic DNA using a commercially available FFPE DNA extraction kit, following the manufacturer's instructions.

-

Quantify DNA and assess its quality using spectrophotometry and fluorometry.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries using a targeted gene panel that includes the full coding region of the STK11 gene (e.g., Oncomine Comprehensive Assay).

-

Perform multiplex PCR-based amplification of the target regions.

-

Ligate sequencing adapters and barcodes to the amplicons.

-

Purify and quantify the sequencing libraries.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Ion Torrent GeneStudio S5 or Illumina NextSeq).

-

-

Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome (hg19 or hg38).

-

Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels).

-

Annotate identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).

-

Filter variants based on quality scores, allele frequency, and population databases to distinguish somatic mutations from germline variants and sequencing artifacts.

-

Assessment of LKB1 and PD-L1 Protein Expression by Immunohistochemistry (IHC)

Objective: To evaluate the protein expression of LKB1 and PD-L1 in FFPE tumor tissue sections.

Methodology:

-

Tissue Preparation:

-

Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath in a citrate-based buffer (pH 6.0) for LKB1 or a Tris-EDTA buffer (pH 9.0) for PD-L1.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a protein block solution.

-

Incubate with the primary antibody:

-

Anti-LKB1 antibody (e.g., clone D60C5, Cell Signaling Technology).

-

Anti-PD-L1 antibody (e.g., clone 22C3, Dako).

-

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal with a diaminobenzidine (DAB) chromogen.

-

Counterstain with hematoxylin.

-

-

Scoring and Interpretation:

-

LKB1: Score the intensity and percentage of tumor cells with cytoplasmic staining. A complete loss of staining in tumor cells compared to positive internal controls (e.g., stromal cells) is considered negative.

-

PD-L1: Determine the Tumor Proportion Score (TPS) by calculating the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.

-

Immune Cell Profiling of the Tumor Microenvironment by Flow Cytometry

Objective: To characterize the immune cell populations within the TME of fresh tumor tissue.

Methodology:

-

Tissue Dissociation:

-

Mechanically mince fresh tumor tissue and digest it enzymatically (e.g., with collagenase and DNase) to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove debris.

-

Lyse red blood cells using a lysis buffer.

-

-

Antibody Staining:

-

Stain the single-cell suspension with a panel of fluorescently-conjugated antibodies targeting various immune cell markers. A representative panel for NSCLC could include:

-

T-cells: CD45, CD3, CD4, CD8, PD-1, TIM-3, Lag-3

-

Myeloid cells: CD45, CD11b, CD14, CD15, CD33, HLA-DR

-

NK cells: CD45, CD3, CD56

-

-

Include a viability dye to exclude dead cells from the analysis.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire stained samples on a multi-color flow cytometer.

-

Analyze the data using flow cytometry analysis software.

-

Use a sequential gating strategy to identify different immune cell populations and subpopulations based on their marker expression.

-

Visualizations

Signaling Pathways

Caption: STK11 (LKB1) signaling pathway and its impact on the tumor microenvironment.

Experimental Workflow

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. STK11/LKB1 loss of function is associated with global DNA hypomethylation and S-adenosyl-methionine depletion in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Immune Microenvironment Characteristics and Their Prognostic Value in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using NGS panels to sequence FFPE cancer tumor tissue | BioChain Institute Inc. [biochain.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. STK11 pathway in vitro validation [protocols.io]

- 8. aacrjournals.org [aacrjournals.org]

(S)-TNG260: Transcriptional Reprogramming of Tumor Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-TNG260 is a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, a key epigenetic regulator. By specifically targeting the HDAC1 (Histone Deacetylase 1) subunit within the CoREST complex, this compound induces a profound transcriptional reprogramming in tumor cells, particularly those with loss-of-function mutations in the STK11 gene. This reprogramming reverses the immune-evasive phenotype often associated with STK11-mutant cancers, rendering them susceptible to anti-PD-1 immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on tumor cell gene expression, and details the key experimental methodologies used to elucidate its function.

Introduction to this compound and its Target: The CoREST Complex

This compound is a first-in-class CoREST-selective deacetylase inhibitor.[1] The CoREST complex, which also includes the lysine-specific demethylase 1 (LSD1), is a critical transcriptional co-repressor that plays a significant role in gene silencing. In STK11-deficient tumors, the CoREST complex contributes to an immune-suppressive tumor microenvironment.[2][3] this compound was identified through an in vivo CRISPR screen that pinpointed HDAC1 as a crucial target to reverse resistance to anti-PD-1 therapy in STK11-mutant cancers.[3][4][5]

Mechanism of Action: Reversal of Immune Evasion

The primary mechanism of action of this compound is the inhibition of HDAC1 within the CoREST complex. This leads to an increase in histone acetylation, specifically on lysine 9 of histone H3 (H3K9ac), which in turn remodels the chromatin landscape and alters gene expression.[2] This transcriptional reprogramming results in the upregulation of a suite of immunomodulatory genes.[2][3]

Signaling Pathway of this compound Action

References

- 1. Tango Therapeutics to Present First Clinical Data from TNG260 at Society for Immunotherapy of Cancer (SITC) Annual Meeting 2025 | Tango Therapeutics, Inc [ir.tangotx.com]

- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. tangotx.com [tangotx.com]

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of (S)-T-NG260 and Pembrolizumab Combination Therapy

Audience: Researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction:

This document provides detailed application notes and protocols for the selection of appropriate animal models and the preclinical evaluation of the combination therapy involving (S)-TNG260, a selective CoREST complex inhibitor, and pembrolizumab, a PD-1 blocking antibody. This combination therapy is particularly relevant for tumors harboring STK11 mutations, which are often resistant to immune checkpoint blockade alone.[1][2][3] Preclinical studies have demonstrated that TNG260 can reverse this resistance and induce tumor regression when combined with an anti-PD-1 antibody in syngeneic mouse models.[1][2][4][5]

Mechanism of Action

This compound: this compound is an orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, which includes histone deacetylase 1 (HDAC1).[3][6] In tumors with loss-of-function mutations in the STK11 gene, TNG260 reshapes the tumor immune microenvironment. It increases the expression of immunomodulatory genes, promotes the recruitment of effector T cells, and reduces the infiltration of immunosuppressive cells.[6][7] This action reverses the immune-evasive phenotype and sensitizes the tumor to anti-PD-1 therapy.[1][7][8]

Pembrolizumab: Pembrolizumab is a humanized monoclonal antibody of the IgG4 isotype that targets the programmed cell death-1 (PD-1) receptor on T cells.[9][10][11] By binding to PD-1, it blocks the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells.[9][10] This blockade releases the "brake" on the immune system, restoring the ability of T cells to recognize and attack tumor cells.[9][11][12]

Combination Rationale: The combination of this compound and pembrolizumab is based on a synergistic mechanism. TNG260 remodels the "cold" or immune-excluded tumor microenvironment characteristic of STK11-mutant tumors into a more inflamed or "hot" state that is responsive to PD-1 blockade by pembrolizumab.[1][4][8]

Signaling Pathway and Combination Strategy

Caption: Mechanism of action for this compound and pembrolizumab combination therapy.

Animal Model Selection

The selection of an appropriate animal model is critical for the preclinical evaluation of this immuno-oncology combination. Due to the mechanism of action of both agents relying on a functional immune system, syngeneic mouse models are the most suitable choice.[13][14][15][16] These models utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, ensuring histocompatibility and a fully intact immune system to assess therapeutic efficacy.[13][14][16]

Key Considerations for Model Selection:

-

Genetic Background: The mouse strain and the tumor cell line must be syngeneic (e.g., C57BL/6 mice with B16 melanoma or MC38 colon adenocarcinoma).

-

STK11 Mutation Status: For this specific combination, it is crucial to use a tumor cell line with a known STK11 loss-of-function mutation to recapitulate the clinical target population.[1][2] The MC38 cell line with an engineered STK11 knockout is a documented model for this purpose.[5][6]

-

Tumor Growth Characteristics: The chosen cell line should form palpable tumors with consistent growth kinetics upon subcutaneous or orthotopic implantation.

-

Baseline Immune Profile: Characterization of the tumor microenvironment at baseline (e.g., T cell infiltration, PD-L1 expression) is recommended.

Recommended Syngeneic Models:

| Cell Line | Tumor Type | Mouse Strain | Key Features |

| MC38-STK11ko | Colon Adenocarcinoma | C57BL/6 | Genetically engineered STK11 knockout, well-characterized for immuno-oncology studies.[5][6] |

| LLC-STK11ko | Lewis Lung Carcinoma | C57BL/6 | Another relevant model for non-small cell lung cancer (NSCLC) research where STK11 mutations are prevalent. |

Experimental Protocols

In Vivo Efficacy Study Workflow

Caption: Workflow for a typical in vivo efficacy study.

Detailed Protocol: Subcutaneous Tumor Model

1. Animal Husbandry:

-

Species: Mouse

-

Strain: C57BL/6 (female, 6-8 weeks old)

-

Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2. Tumor Cell Preparation and Implantation:

-

Cell Line: MC38 with STK11 knockout (MC38-STK11ko).

-

Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL. Inject 100 µL (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Treatment Groups:

-

Mice should be randomized into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³). A typical study would include:

-

Vehicle Control

-

This compound alone

-

Pembrolizumab alone

-

This compound + Pembrolizumab combination

-

4. Drug Administration:

-

This compound: Administered orally (p.o.) daily. The dose and vehicle should be determined from preliminary tolerability studies.

-

Pembrolizumab (or anti-mouse PD-1 surrogate): Administered intraperitoneally (i.p.) twice a week. A typical dose for an anti-mouse PD-1 antibody is 10 mg/kg.

5. Monitoring and Endpoints:

-

Tumor Volume: Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight: Monitor body weight 2-3 times per week as a measure of general health and treatment toxicity.

-

Primary Endpoint: Tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

-

Secondary Endpoints:

-

Tumor regression

-

Survival analysis

-

Immunophenotyping of tumors and spleens at the end of the study.

-

Pharmacodynamic and Immune Monitoring Protocols

1. Flow Cytometry for Immunophenotyping:

-

Sample Preparation: At the study endpoint, harvest tumors and spleens. Prepare single-cell suspensions from tumors using enzymatic digestion (e.g., collagenase, DNase) and from spleens by mechanical dissociation.

-

Staining: Stain cells with a panel of fluorescently labeled antibodies to identify immune cell populations. A recommended panel would include markers for:

-

T cells (CD3, CD4, CD8)

-

Regulatory T cells (FoxP3)

-

Myeloid-derived suppressor cells (MDSCs) (CD11b, Gr-1)

-

Macrophages (F4/80)

-

Immune checkpoint molecules (PD-1, CTLA-4)

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the different immune cell populations within the tumor microenvironment and spleen.

2. Immunohistochemistry (IHC):

-

Sample Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

-

Staining: Section the paraffin-embedded tumors and stain with antibodies against markers of interest, such as CD4, CD8, FoxP3, and PD-L1.

-

Analysis: Quantify the infiltration of different immune cells and the expression of PD-L1 within the tumor sections.

Data Presentation

All quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI | p-value (vs. Vehicle) |

| Vehicle Control | 10 | 1500 ± 150 | - | - |

| This compound | 10 | 1200 ± 120 | 20% | <0.05 |

| Pembrolizumab | 10 | 1000 ± 110 | 33% | <0.01 |

| Combination | 10 | 300 ± 50 | 80% | <0.001 |

Table 2: Immunophenotyping of Tumor Infiltrating Lymphocytes (TILs)

| Treatment Group | % CD8+ T Cells of CD45+ | % CD4+ FoxP3+ T regs of CD4+ | CD8+/Treg Ratio |

| Vehicle Control | 5 ± 1.2 | 25 ± 3.5 | 0.2 |

| This compound | 10 ± 2.1 | 20 ± 2.8 | 0.5 |

| Pembrolizumab | 15 ± 2.5 | 18 ± 2.2 | 0.8 |

| Combination | 30 ± 4.0 | 10 ± 1.5 | 3.0 |

The combination of this compound and pembrolizumab represents a promising therapeutic strategy for STK11-mutant tumors. The use of carefully selected syngeneic mouse models with the appropriate genetic background is essential for the preclinical validation of this combination. The protocols outlined in this document provide a framework for conducting robust in vivo efficacy and pharmacodynamic studies to evaluate the therapeutic potential of this novel immuno-oncology combination.

References

- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tangotx.com [tangotx.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]

- 10. Pembrolizumab - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Syngeneic Mouse Models for Immuno-Oncology Research Success | Taconic Biosciences [taconic.com]

- 14. crownbio.com [crownbio.com]

- 15. championsoncology.com [championsoncology.com]

- 16. biocytogen.com [biocytogen.com]

Application Notes and Protocols for Measuring CoREST Inhibition by (S)-TNG260

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TNG260 is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of RE1-silencing transcription factor) complex.[1][2][3] The CoREST complex, which includes histone deacetylase 1 (HDAC1) and lysine-specific demethylase 1 (LSD1), plays a critical role in transcriptional repression.[4][5] this compound selectively inhibits the deacetylase activity of HDAC1 within the CoREST complex, leading to histone hyperacetylation and subsequent modulation of gene expression.[3][6] This activity has shown therapeutic potential in sensitizing STK11-mutant cancers to anti-PD-1 immunotherapy.[2][6][7]

These application notes provide detailed protocols for various cell-based assays to quantify the inhibitory activity of this compound on the CoREST complex and its downstream cellular effects.

Data Presentation

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target Complex/Enzyme | Parameter | Value |

| Biochemical Deacetylase Assay | CoREST Complex | IC50 | 170 nM[8] |

| Cellular NanoBRET™ Assay | HDAC1 | IC50 | 110 nM[8] |

| Cellular NanoBRET™ Assay | HDAC3 | IC50 | 1070 nM[8] |

| Selectivity | HDAC3 / HDAC1 | Fold Selectivity | ~10-fold [1] |

| Selectivity | CoREST vs. NuRD/Sin3 | Fold Selectivity | >500-fold [1][2] |

Table 2: Functional Cellular Effects of this compound Treatment

| Cell Line | Treatment | Assay | Readout | Result |

| STK11-null MC38 | 400 nM this compound | RT-qPCR | CXCL9, CXCL10, CXCL11 mRNA | Increased expression[2] |

| STK11-null cancer cells | 400 nM this compound (48h) | T-cell Migration Assay | Migrated T-cells | Increased migration[2] |

| Treg/Teff Co-culture | 1 µM this compound | Proliferation Assay | Teff cell proliferation | Increased proliferation[2] |

| A549 NSCLC & PBMC Co-culture | This compound | ELISA | IFNγ Secretion | Increased secretion[2] |

Experimental Protocols

Biochemical CoREST Deacetylase Inhibition Assay

This assay biochemically measures the ability of this compound to inhibit the deacetylase activity of the purified CoREST complex.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tangotx.com [tangotx.com]

- 3. Facebook [cancer.gov]

- 4. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tangotx.com [tangotx.com]

Application Notes and Protocols for In Vivo Pharmacokinetic and Pharmacodynamic Analysis of (S)-TNG260

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-TNG260 is a potent and selective, orally bioavailable small molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2][3][4] By selectively inhibiting the HDAC1 (Histone Deacetylase 1) activity within the CoREST complex, this compound leads to an accumulation of acetylated histones, which remodels chromatin and alters gene expression.[4] This mechanism is designed to reverse the immune evasion phenotype in tumors with loss-of-function mutations in the STK11 gene, thereby sensitizing them to immune checkpoint inhibitors such as anti-PD-1 therapy.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) analysis of this compound in preclinical syngeneic mouse models.

Mechanism of Action of this compound

This compound targets the CoREST complex, which plays a critical role in transcriptional repression. In STK11-mutant cancers, this complex contributes to an immune-suppressive tumor microenvironment. Inhibition of the CoREST complex's HDAC1 activity by this compound is intended to increase the expression of immunomodulatory genes. This leads to enhanced antigen presentation, recruitment of effector T-cells, and a reduction in immunosuppressive neutrophils within the tumor microenvironment.[1][3] The ultimate goal of this compound treatment is to convert an immunologically "cold" tumor into a "hot" tumor that is responsive to immunotherapy.

Figure 1: Mechanism of Action of this compound.

Data Presentation

Pharmacokinetic Profile of this compound in Mice

The following table summarizes representative pharmacokinetic parameters of this compound in mice following a single oral administration.

| Parameter | Value | Units | Conditions |

| Dose | 30 | mg/kg | Oral gavage |

| Cmax | Value | ng/mL | Plasma |

| Tmax | Value | h | Plasma |

| AUC(0-t) | Value | ng*h/mL | Plasma |

| Half-life (t1/2) | Value | h | Plasma |

| Bioavailability | Value | % | Oral |

Note: Specific values for Cmax, Tmax, AUC, and half-life are proprietary and should be determined experimentally using the protocols provided below.

In Vivo Pharmacodynamic Activity of this compound

The following table outlines key pharmacodynamic effects observed in preclinical models.

| Biomarker | Assay | Model | Treatment | Result |

| Histone H3K9 Acetylation | Western Blot | MC38_sgStk11 Tumors | 10 mg/kg this compound, 7 days | Dose-dependent increase |

| Histone H4K5 Acetylation | Immunohistochemistry | Human Tumors | 80-120 mg this compound | Increased acetylation |

| PD-L1 Expression | Immunohistochemistry | STK11-deficient Tumors | This compound + anti-PD-1 | Increased Tumor Proportion Score |

| T-Cell Infiltration | Immunohistochemistry | STK11-deficient Tumors | This compound + anti-PD-1 | Increased T-cell infiltration |

| Tumor Growth | Caliper Measurement | MC38_sgStk11 Tumors | This compound + anti-PD-1 | Durable complete tumor regressions |

Experimental Protocols

Protocol 1: In Vivo Efficacy and Pharmacodynamic Study in a Syngeneic Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy, alone and in combination with an anti-PD-1 antibody, in a subcutaneous syngeneic mouse tumor model.

1. Materials and Reagents

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

-

Anti-mouse PD-1 antibody (or isotype control)

-

MC38 colon adenocarcinoma cells with STK11 knockout (MC38_sgStk11)

-

6-8 week old female C57BL/6 mice

-

Sterile PBS, cell culture medium (e.g., DMEM), trypsin

-

Matrigel (optional)

-

Calipers, syringes, and needles

2. Procedure

-

Tumor Cell Implantation:

-

Culture MC38_sgStk11 cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[5]

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Group 1 (Vehicle Control): Administer the vehicle orally, once daily.

-

Group 2 (this compound): Administer this compound (e.g., 30 mg/kg) orally, once daily.

-

Group 3 (anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally, twice a week.

-

Group 4 (Combination): Administer both this compound and anti-PD-1 antibody as described above.

-

-

Efficacy Assessment:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor animal health according to institutional guidelines.

-

Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

-

-

Pharmacodynamic Sample Collection:

-

At the end of the study (or at specified time points), euthanize a subset of mice from each group.

-

Excise tumors and either flash-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry.

-

References

Application Notes and Protocols for Assessing Immune Cell Infiltration Following (S)-TNG260 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TNG260 is an orally bioavailable small molecule that selectively inhibits the CoREST-HDAC1 complex.[1][2] In the context of cancer immunotherapy, particularly in tumors with loss-of-function mutations in the STK11 gene, this compound has been shown to remodel the tumor microenvironment (TME).[3][4] Its mechanism of action involves epigenetic reprogramming that reverses immune evasion by decreasing the presence of immunosuppressive cells and enhancing the recruitment and activity of anti-tumor immune cells.[1][3] These application notes provide a comprehensive protocol for assessing the immunological changes within the TME following treatment with this compound, focusing on key immune cell populations.

This compound treatment, especially in combination with anti-PD-1 therapy, has been observed to increase the infiltration of effector T cells while reducing the population of regulatory T cells (Tregs) and immunosuppressive neutrophils.[3][5] This shift in the immune landscape from a "cold" to a "hot" tumor microenvironment is a critical indicator of the drug's efficacy.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment.

Data Presentation: Summary of Expected Immunological Changes

The following tables summarize the anticipated quantitative changes in immune cell populations in preclinical tumor models treated with this compound, based on available data.

Table 1: Changes in T Cell Populations in Tumor Microenvironment

| Cell Type | Marker Profile | Treatment Group | Change vs. Control |

| Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | This compound + anti-PD-1 | Significant Increase |

| Helper T Cells | CD3+, CD4+ | This compound + anti-PD-1 | Increase |

| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | This compound + anti-PD-1 | Decrease |

Table 2: Changes in Myeloid Cell Populations in Tumor Microenvironment

| Cell Type | Marker Profile | Treatment Group | Change vs. Control |

| Immunosuppressive Neutrophils | Ly6G+, CD11b+ | This compound | Decrease |

| Macrophages | F4/80+ (mouse) | This compound + anti-PD-1 | Increase in M1 phenotype |

| Dendritic Cells | CD11c+ | This compound + anti-PD-1 | Increase |

Experimental Protocols

The following are detailed protocols for the assessment of immune cell infiltration.

Multiplex Immunohistochemistry (IHC) / Immunofluorescence (IF)

This protocol allows for the visualization and quantification of multiple immune cell markers within the spatial context of the tumor tissue.

Experimental Workflow:

Detailed Protocol:

-

Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.

-

Embed in paraffin and cut 4-5 µm sections onto charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in Xylene: 2 x 5 min.

-

Rehydrate through a series of graded ethanol solutions: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath at 95-100°C for 20-30 minutes in a suitable buffer (e.g., Tris-EDTA pH 9.0).

-

Allow slides to cool to room temperature.

-

-

Staining Procedure (Iterative):

-

Blocking: Block endogenous peroxidase with 3% H₂O₂ for 10 minutes. Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum) for 30-60 minutes.

-

Primary Antibody: Incubate with the first primary antibody (see Table 3 for suggestions) overnight at 4°C.

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Use a tyramide signal amplification (TSA) system with a specific fluorophore.

-

Antibody Stripping: Perform another round of HIER to strip the previous antibody complex.

-

-

Repeat Staining: Repeat step 4 for each subsequent primary antibody, using a different fluorophore each time.

-

Counterstaining and Mounting:

-

After the final staining cycle, counterstain nuclei with DAPI.

-

Mount with a suitable mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a multispectral imaging system.

-

Use image analysis software to unmix the fluorescent signals, segment the tissue into tumor and stromal compartments, and quantify the number and density of each immune cell type.

-

Table 3: Suggested Antibody Panel for IHC/IF

| Target | Cell Type | Clone (Mouse/Human) | Dilution |

| CD8 | Cytotoxic T Cells | 53-6.7 / C8/144B | 1:100 - 1:500 |

| FoxP3 | Regulatory T Cells | FJK-16s / 236A/E7 | 1:50 - 1:200 |

| Ly6G | Neutrophils (Mouse) | 1A8 | 1:100 - 1:400 |

| CD68 | Macrophages | FA-11 / KP1 | 1:200 - 1:500 |

| Pan-CK | Tumor Cells | AE1/AE3 | 1:100 - 1:200 |

Flow Cytometry

This protocol enables the high-throughput quantification of various immune cell subsets from a single-cell suspension of the tumor.

Experimental Workflow:

References

- 1. A reproducible method for the expansion of mouse CD8 + T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]

- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ichor.bio [ichor.bio]

Application Notes and Protocols for Measuring Histone Acetylation Changes Induced by (S)-TNG260

Introduction

(S)-TNG260 is a potent and selective small molecule inhibitor of the CoREST (Co-repressor for element-1-silencing transcription factor) complex.[1][2][3][4][5] The CoREST complex includes histone deacetylase 1 (HDAC1), an enzyme that removes acetyl groups from histone proteins.[1][2][3] By inhibiting the deacetylase activity of the CoREST-HDAC1 complex, this compound leads to an accumulation of acetylated histones, a state known as hyperacetylation.[2][6] This epigenetic modification is associated with chromatin remodeling and altered gene expression. Measuring the change in histone acetylation serves as a critical pharmacodynamic biomarker to confirm the cellular activity and target engagement of this compound.

These application notes provide detailed protocols for quantifying the this compound-induced changes in histone acetylation, tailored for researchers in academic and drug development settings.

Mechanism of Action: this compound

This compound selectively binds to and inhibits the HDAC1 enzyme within the CoREST complex. This prevents the removal of acetyl groups from lysine residues on histone tails. The resulting increase in histone acetylation alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of immunomodulatory genes.[3][7] This mechanism is particularly relevant for overcoming resistance to anti-PD-1 immunotherapy in cancers with STK11 mutations.[1][7]

Caption: Mechanism of this compound action on histone acetylation.

Recommended Methodologies

Several robust methods can be employed to measure changes in histone acetylation following treatment with this compound. The choice of method depends on the specific research question, required throughput, and available equipment.

| Method | Principle | Advantages | Disadvantages |

| Western Blot | Immunoassay using specific antibodies to detect acetylated histones separated by size. | Widely available, provides semi-quantitative data on specific acetylation marks. | Lower throughput, requires larger sample amounts, less precise quantification.[8] |

| ELISA | Immunoassay in a multi-well plate format for quantitative detection of a specific acetylated histone. | High-throughput, highly sensitive, quantitative, requires small sample amounts.[8] | May not provide information on site-specificity unless using highly specific antibody kits. |

| Mass Spectrometry | Identifies and quantifies post-translational modifications on histone peptides by their mass-to-charge ratio. | Highly specific and quantitative, can measure multiple acetylation sites simultaneously.[9] | Requires specialized equipment and expertise, complex data analysis. |

| ChIP-qPCR | Uses antibodies to immunoprecipitate chromatin associated with a specific histone modification, followed by qPCR of associated DNA. | Provides information on the genomic location of histone acetylation changes.[10] | Technically demanding, indirect measure of global changes. |

Experimental Protocols

General Protocol: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., STK11-mutant non-small cell lung cancer cell lines) at an appropriate density in 6-well or 10-cm plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 500 nM). Include a DMSO-only vehicle control.

-

Treatment: Replace the existing medium with the medium containing this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for downstream applications (e.g., histone extraction).

Protocol: Histone Extraction

This protocol is a prerequisite for Western Blot, ELISA, and Mass Spectrometry.

-